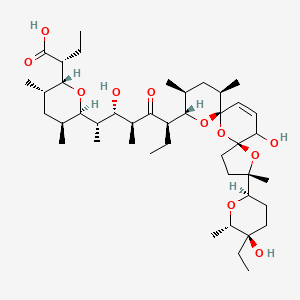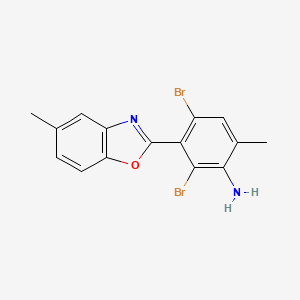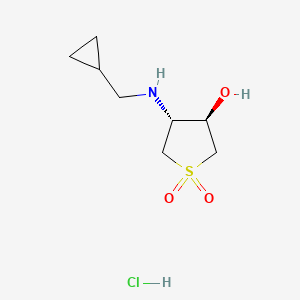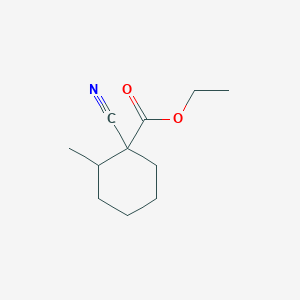
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) is a chemical compound with the molecular formula C8H8N4O2 and a molecular weight of 192.17 . This compound is characterized by the presence of a pyridine ring substituted with amino, cyano, and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) typically involves multi-step organic reactions. The synthetic routes often start with the functionalization of the pyridine ring, followed by the introduction of amino and cyano groups. The final step usually involves esterification to form the methyl ester. Industrial production methods may vary, but they generally follow similar principles with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) can be compared with other pyridine derivatives, such as:
3-Pyridinecarboxylic acid: Lacks the amino and cyano groups, making it less versatile in chemical reactions.
2,4-Diaminopyridine: Does not have the ester and cyano groups, limiting its applications in certain fields.
5-Cyanopyridine: Missing the amino and ester groups, which reduces its potential biological activities.
The presence of multiple functional groups in 3-Pyridinecarboxylicacid,2,4-diamino-5-cyano-,methylester(9CI) makes it unique and valuable for various research applications .
Properties
CAS No. |
73832-93-6 |
|---|---|
Molecular Formula |
C8H8N4O2 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 2,4-diamino-5-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-6(10)4(2-9)3-12-7(5)11/h3H,1H3,(H4,10,11,12) |
InChI Key |
KGKTVNZNUUCBBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CN=C1N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate](/img/structure/B13798623.png)


![1-[4-[3-(4-Fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]butan-1-one](/img/structure/B13798635.png)







![(R)-3,3'-Bis[3,5-bis(tert-butyl)-4-methoxyphenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13798691.png)
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13798698.png)

